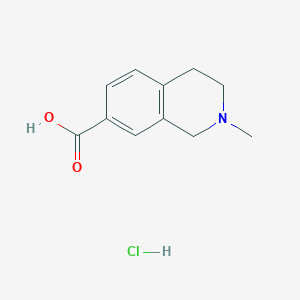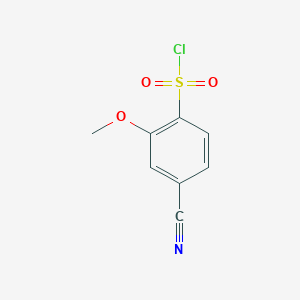![molecular formula C15H12O6 B2804002 2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid CAS No. 1505-01-7](/img/structure/B2804002.png)
2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid is an organic compound with the molecular formula C15H12O6 and a molecular weight of 288.25 g/mol . This compound is known for its unique structure, which includes both hydroxy and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid typically involves the reaction of 2,4-dihydroxybenzaldehyde with ethyl 2-bromoacetate under basic conditions to form an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Quinones or diketones.
Reduction: Alcohols or diols.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxy groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid involves its interaction with various molecular targets. The hydroxy groups can participate in hydrogen bonding and redox reactions, while the carboxylic acid group can form ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2’-Hydroxyphenyl)benzimidazole (2-HBI)
- 2-(2’-Hydroxyphenyl)benzoxazole (2-HBO)
- 2-(2’-Hydroxyphenyl)benzothiazole (2-HBT)
Uniqueness
2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid is unique due to the presence of both hydroxy and carboxylic acid groups, which allows it to participate in a wider range of chemical reactions compared to its analogues. This dual functionality makes it a versatile compound in both synthetic and biological applications .
Propiedades
IUPAC Name |
2-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-9-5-6-10(12(17)7-9)13(18)8-21-14-4-2-1-3-11(14)15(19)20/h1-7,16-17H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEPOVJGDQMOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![N-[4-[(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B2803920.png)
![3-{[1,1'-biphenyl]-4-amido}-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B2803922.png)


![1-(5-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2803927.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2803929.png)


![Benzyl[2-(4-methylcyclohexyl)ethyl]amine hydrochloride](/img/structure/B2803934.png)

![N'-(2-chlorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2803938.png)

![N-[(4-chlorophenyl)(cyano)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2803941.png)
